![molecular formula C24H22N4O5 B2523965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921828-27-5](/img/structure/B2523965.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

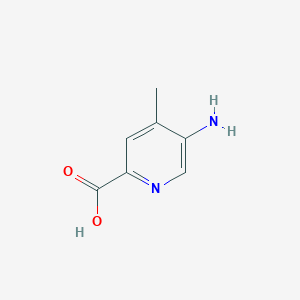

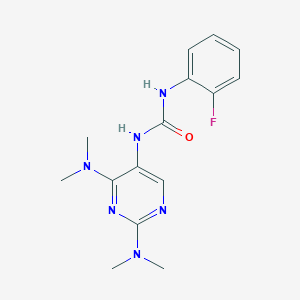

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It is a part of the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . This method is efficient and environmentally friendly, as it can be performed in water and the DBU-H2O system can be recycled multiple times without loss of activity .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is substituted in the quinazoline molecule . The structure-activity relationship (SAR) study led to the identification of potent inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

- The formation and structure of heterocyclic derivatives similar to the given compound have been analyzed, contributing to the understanding of complex chemical structures and their potential applications (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

- Compounds with structural similarities have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting potential uses in combating microbial infections (Nunna et al., 2014); (Bondock et al., 2008).

Aldose Reductase Inhibition

- Analogous compounds have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting potential therapeutic applications (Ogawva et al., 1993).

Antitumor Activities

- Some derivatives have been synthesized and tested for selective anti-tumor activities, indicating possible roles in cancer treatment (Xiong Jing, 2011).

Inhibitory Activity Against HIV-1 Protease

- Derivatives have shown potent enzyme inhibitory and antiviral activity against HIV-1, with low cytotoxicity, suggesting potential as HIV-1 protease inhibitors (Zhu et al., 2019).

Crystal Structural Analysis

- The crystal structures of compounds with similar configurations have been determined, providing insights into their molecular configurations and interactions (Subasri et al., 2017).

Inhibitors of Dihydrofolate Reductases

- Novel compounds have been synthesized as potential inhibitors of dihydrofolate reductases, enzymes important in cellular metabolism, indicating potential pharmaceutical applications (Gangjee et al., 1995).

Properties

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-32-19-11-10-17(13-20(19)33-2)26-21(29)15-27-18-9-6-12-25-22(18)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVDKMNQLDYEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2523885.png)

![1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2523890.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2523892.png)

![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)

![2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2523900.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2523902.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)